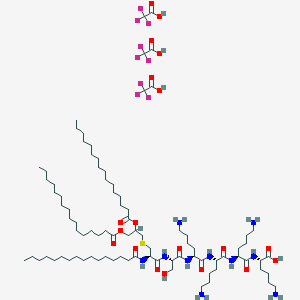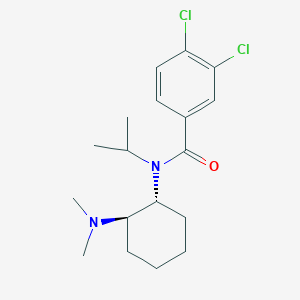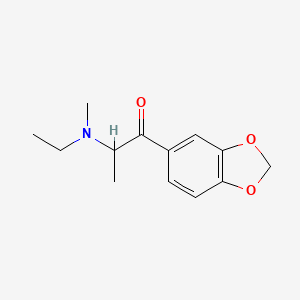
Mca-YVADAP-K(Dnp)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Mca-YVADAP-K(Dnp)-OH” is a fluorogenic substrate used in various biochemical assays. It consists of a peptide sequence with a 7-methoxycoumarin-4-yl acetyl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group at the C-terminus. The fluorescence of the Mca group is quenched by the Dnp group until the peptide is cleaved, making it useful for monitoring enzymatic activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “Mca-YVADAP-K(Dnp)-OH” involves solid-phase peptide synthesis (SPPS). The peptide is assembled step-by-step on a resin, with each amino acid being added sequentially. The Mca group is introduced at the N-terminus, and the Dnp group is attached to the lysine residue at the C-terminus. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: “Mca-YVADAP-K(Dnp)-OH” primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is hydrolyzed by proteases, resulting in the separation of the Mca and Dnp groups.
Common Reagents and Conditions: The compound is typically used in buffer solutions with appropriate pH and ionic strength to maintain enzyme activity. Common reagents include Tris-HCl buffer, sodium chloride, and zinc chloride for metalloprotease assays.
Major Products Formed: The major products formed from the cleavage of “this compound” are the individual peptide fragments with separated Mca and Dnp groups. The release of the Mca group results in an increase in fluorescence, which can be measured to monitor enzymatic activity.
科学的研究の応用
Chemistry: In chemistry, “Mca-YVADAP-K(Dnp)-OH” is used to study the kinetics and specificity of proteases. It serves as a model substrate for developing and optimizing enzyme inhibitors.
Biology: In biological research, this compound is employed to investigate the activity of caspases and other proteases involved in apoptosis and inflammation. It helps in understanding the regulation of these enzymes in various cellular processes.
Medicine: In medicine, “this compound” is used in drug discovery and development. It aids in screening potential therapeutic compounds that target proteases implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: In the industrial sector, this compound is utilized in quality control assays for enzyme production and in the development of diagnostic kits for detecting protease activity in clinical samples.
作用機序
The mechanism of action of “Mca-YVADAP-K(Dnp)-OH” involves the cleavage of the peptide bond by specific proteases. The Mca group, which is initially quenched by the Dnp group, becomes fluorescent upon cleavage. This fluorescence can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.
類似化合物との比較
Similar Compounds:
- “Mca-APK(Dnp)-OH”: Another fluorogenic substrate with a similar structure but different peptide sequence.
- “Mca-RPK(Dnp)-OH”: A variant with arginine instead of tyrosine in the peptide sequence.
- “Mca-GPK(Dnp)-OH”: A compound with glycine in place of tyrosine.
Uniqueness: “Mca-YVADAP-K(Dnp)-OH” is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases, particularly caspases. Its high sensitivity and specificity make it valuable for detailed enzymatic studies and inhibitor screening.
特性
分子式 |
C53H64N10O19 |
|---|---|
分子量 |
1145.1 g/mol |
IUPAC名 |
2-[[1-[2-[[3-carboxy-2-[2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76) |
InChIキー |
XLXKHBNLWUCNOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



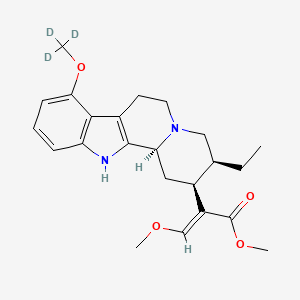

![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)

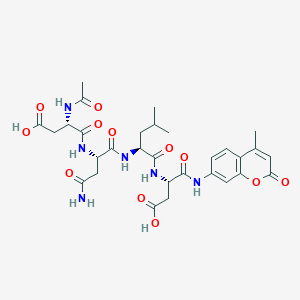
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B10785916.png)
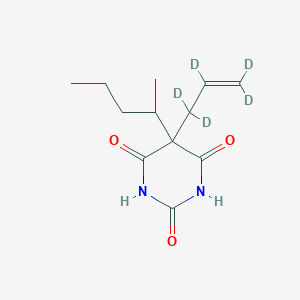
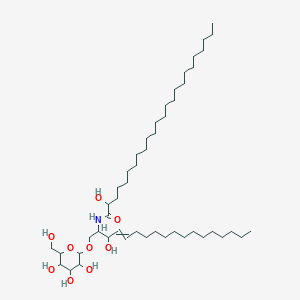
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)
